molecular formula C8H13ClO2 B2491437 2-Chloro-1-(oxan-4-yl)propan-1-one CAS No. 1889187-36-3

2-Chloro-1-(oxan-4-yl)propan-1-one

Cat. No.: B2491437
CAS No.: 1889187-36-3
M. Wt: 176.64
InChI Key: SWVNUEQXKRURFU-UHFFFAOYSA-N
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Description

2-Chloro-1-(oxan-4-yl)propan-1-one is an organic compound with the molecular formula C8H13ClO2. It is a chlorinated ketone that features a tetrahydropyran ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(oxan-4-yl)propan-1-one typically involves the chlorination of 1-(oxan-4-yl)propan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(oxan-4-yl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic substitution: Formation of substituted derivatives such as 2-azido-1-(oxan-4-yl)propan-1-one.

    Reduction: Formation of 2-chloro-1-(oxan-4-yl)propan-1-ol.

    Oxidation: Formation of 2-chloro-1-(oxan-4-yl)propanoic acid.

Scientific Research Applications

2-Chloro-1-(oxan-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(oxan-4-yl)propan-1-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the chlorine atom. The compound can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The tetrahydropyran ring may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(oxan-4-yl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.

    2-Chloro-1-(tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with an ethanone group instead of propanone.

    2-Chloro-1-(oxan-4-yl)butan-1-one: Similar structure but with a butanone group instead of propanone.

Uniqueness

2-Chloro-1-(oxan-4-yl)propan-1-one is unique due to its specific combination of a chlorinated ketone and a tetrahydropyran ring

Properties

IUPAC Name

2-chloro-1-(oxan-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-6(9)8(10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVNUEQXKRURFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CCOCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889187-36-3
Record name 2-chloro-1-(oxan-4-yl)propan-1-one
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